molecular formula C14H8ClNO2 B2707873 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione CAS No. 786-87-8

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione

Cat. No.: B2707873
CAS No.: 786-87-8
M. Wt: 257.67
InChI Key: ARGPCAFRFQCHSB-UHFFFAOYSA-N
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Description

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol . This compound is part of the dibenzoazepine family, which is known for its tricyclic structure. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves the chlorination of 5H-dibenzo[b,e]azepine-6,11-dione. In this process, 1.0 g of 5H-dibenzo[b,e]azepine-6,11-dione is dissolved in 50 ml of acetic acid, and chlorine gas is bubbled into the reaction mixture until it is saturated. The temperature of the reaction mixture increases to 38°C during this process .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to form reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenzo[b,e]azepine-6,11-dione: The parent compound without the chlorine substitution.

    2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenzo[b,e]azepin-6-one: A similar compound with additional chlorine and methyl substitutions.

    5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A related compound with a diazepine ring.

Uniqueness

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-5H-benzo[c][1]benzazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGPCAFRFQCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.0 g of 5H-dibenz[b,e]azepine-6,11-dione in 50 ml of acetic acid is stirred while chlorine is bubbled into the reaction mixture until saturated. The temperature increases to 38° C. After standing, a precipitate forms and is filtered, washed with hexane and air dried to give 0.62 g of solid which is purified by chromatography to give the desired product as a solid, m.p. 289°-293° C.
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Synthesis routes and methods II

Procedure details

Chlorine gas is bubbled into a mixture (partial suspension) of 1.0 g (450 mmol) of 5H-dibenz[b,e]azepine-6,11-dione in 50 ml of glacial acetic acid. The temperature of the mixture rises to 38° C. On standing, as the temperature of the solutions decreases, a white solid precipitates. The mixture is filtered to give 0.40 g of solid (mixture of starting material and product in ratio of 1:8). The filtrate on standing gives 0.10 g of product as crystals, m.p. 289°-293° C.
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0 (± 1) mol
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1 g
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50 mL
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